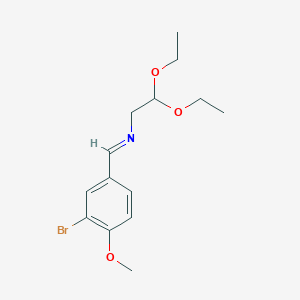
(E)-1-(3-Bromo-4-methoxyphenyl)-N-(2,2-diethoxyethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Bromo-4-methoxyphenyl)-N-(2,2-diethoxyethyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a bromo and methoxy substituent on the phenyl ring, as well as a diethoxyethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Bromo-4-methoxyphenyl)-N-(2,2-diethoxyethyl)methanimine can be achieved through a condensation reaction between an aldehyde and an amine. The reaction typically involves:
Starting Materials: 3-Bromo-4-methoxybenzaldehyde and 2,2-diethoxyethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at room temperature. The reaction mixture is stirred until the imine formation is complete.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale Reactors: Using continuous flow reactors to ensure efficient mixing and reaction.
Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Bromo-4-methoxyphenyl)-N-(2,2-diethoxyethyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-methoxybenzonitrile.
Reduction: Formation of 3-Bromo-4-methoxyaniline.
Substitution: Formation of 3-Methoxy-4-methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(3-Bromo-4-methoxyphenyl)-N-(2,2-diethoxyethyl)methanimine involves its interaction with molecular targets through its functional groups. The imine group can participate in nucleophilic addition reactions, while the bromo and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-Bromo-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)methanimine: Similar structure but with dimethoxyethyl group.
(E)-1-(3-Bromo-4-methoxyphenyl)-N-(2,2-diethoxypropyl)methanimine: Similar structure but with diethoxypropyl group.
Properties
CAS No. |
95460-10-9 |
|---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-(2,2-diethoxyethyl)methanimine |
InChI |
InChI=1S/C14H20BrNO3/c1-4-18-14(19-5-2)10-16-9-11-6-7-13(17-3)12(15)8-11/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
LNHADIKNUOJVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=CC1=CC(=C(C=C1)OC)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















